6-Fluoro-1-indanone

Overview

Description

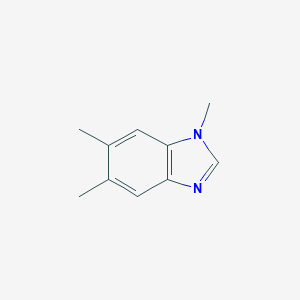

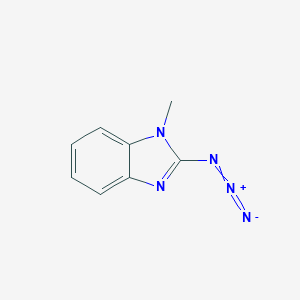

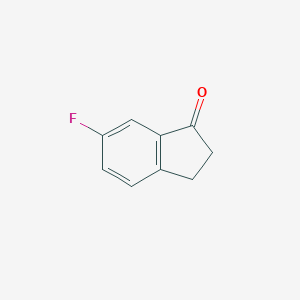

6-Fluoro-1-indanone is a chemical compound with the molecular formula C9H7FO . It has a molecular weight of 150.15 . It appears as a light brown solid .

Synthesis Analysis

The synthesis of 6-Fluoro-1-indanone involves various chemical reactions. For instance, it can be synthesized from Benzenepropanoyl chloride, 4-fluoro . The synthesis process involves cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives . Other methods include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Molecular Structure Analysis

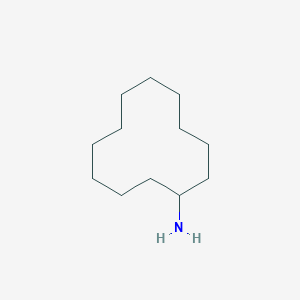

The molecular structure of 6-Fluoro-1-indanone is represented by the SMILES stringFc1ccc2CCC(=O)c2c1 . This represents a fluorinated indanone structure with a fluoro group attached to the benzene ring. Physical And Chemical Properties Analysis

6-Fluoro-1-indanone is a solid at 20 degrees Celsius . It has a melting point of 56-60 degrees Celsius . It is soluble in methanol .Scientific Research Applications

Organic Synthesis

6-Fluoro-1-indanone is often used as a building block in organic synthesis . Its unique structure and properties make it a valuable component in the creation of more complex organic compounds.

Pharmaceuticals

The compound can serve as an intermediate in the synthesis of pharmaceuticals . While the specific drugs that use 6-Fluoro-1-indanone aren’t mentioned in the sources, it’s common for such compounds to be used in the creation of various medications.

Agrochemicals

Similar to its use in pharmaceuticals, 6-Fluoro-1-indanone can also be used in the synthesis of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.

Dyestuffs

Another potential application of 6-Fluoro-1-indanone is in the production of dyestuffs . The compound could potentially be used to create dyes with specific properties.

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a fluorinated building block , and it’s often used in the synthesis of various pharmaceuticals and other organic compounds . .

Mode of Action

The mode of action of 6-Fluoro-1-indanone is also not well-documented. As a building block, it’s likely that its mode of action depends on the specific context of the compound it’s incorporated into. The fluorine atom in the compound could potentially interact with various biological targets, but the specifics would depend on the overall structure of the final compound .

Biochemical Pathways

Given its use as a building block in the synthesis of various compounds, it’s likely that the pathways it affects would be highly dependent on the specific compound it’s a part of .

Pharmacokinetics

It has a molecular weight of 150.15 and is soluble in methanol . Its GI absorption is predicted to be high, and it’s predicted to be BBB permeant . These properties suggest that it could potentially have good bioavailability, but this would need to be confirmed with further studies.

Result of Action

As a building block, its effects would likely be dependent on the specific compound it’s incorporated into .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of 6-Fluoro-1-indanone. For instance, it’s recommended to store the compound in a sealed container in a dry, room temperature environment . Additionally, it’s important to avoid dust formation when handling the compound .

properties

IUPAC Name |

6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUUCFIQQHEFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364046 | |

| Record name | 6-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-indanone | |

CAS RN |

1481-32-9 | |

| Record name | 6-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.